molecular formula C9H12N2O2 B1394134 N-[2-(pyridin-3-yloxy)ethyl]acetamide CAS No. 1212061-25-0

N-[2-(pyridin-3-yloxy)ethyl]acetamide

Cat. No.: B1394134
CAS No.: 1212061-25-0
M. Wt: 180.2 g/mol
InChI Key: UXVJUWQNQOARLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(pyridin-3-yloxy)ethyl]acetamide is an organic compound with the molecular formula C₉H₁₂N₂O₂ It is characterized by the presence of a pyridine ring attached to an ethyl acetamide group through an oxygen atom

Biochemical Analysis

Biochemical Properties

N-[2-(pyridin-3-yloxy)ethyl]acetamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with several key enzymes, including reverse transcriptase, which is crucial for the replication of certain viruses such as HIV . The interaction between this compound and reverse transcriptase involves binding to the enzyme’s active site, thereby inhibiting its activity and preventing viral replication. Additionally, this compound may interact with other proteins and biomolecules, potentially affecting various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. In various cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in HIV-infected cells, this compound inhibits viral replication by targeting reverse transcriptase, leading to a decrease in viral load

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of reverse transcriptase, blocking its catalytic activity and preventing the synthesis of viral DNA . This binding interaction is facilitated by the unique structure of this compound, which allows it to fit snugly into the enzyme’s active site. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its efficacy, as degradation can lead to a loss of activity. Studies have shown that this compound remains stable under certain conditions, but may degrade over extended periods or under harsh conditions . Long-term effects on cellular function have also been noted, with prolonged exposure potentially leading to changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit viral replication without causing significant toxicity . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as reverse transcriptase. This compound may also affect metabolic flux and metabolite levels by modulating the activity of other enzymes and cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors in its efficacy. This compound is likely transported via specific transporters or binding proteins, which facilitate its uptake and distribution . The localization and accumulation of this compound within cells can influence its activity, with higher concentrations potentially leading to more pronounced effects.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound may be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyridin-3-yloxy)ethyl]acetamide typically involves the reaction of 3-hydroxypyridine with 2-bromoethyl acetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pyridine attacks the bromoethyl acetate, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: 3-hydroxypyridine, 2-bromoethyl acetate, potassium carbonate

    Solvent: Dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyridin-3-yloxy)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl acetamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; solvent: water or acetic acid; temperature: room temperature to 50°C.

    Reduction: Lithium aluminum hydride; solvent: ether or tetrahydrofuran (THF); temperature: 0-25°C.

    Substitution: Amines or thiols; solvent: ethanol or methanol; temperature: 25-60°C.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary amines

    Substitution: Corresponding substituted amides or thioamides

Scientific Research Applications

N-[2-(pyridin-3-yloxy)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(pyridin-3-yloxy)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the acetamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

N-[2-(pyridin-3-yloxy)ethyl]acetamide can be compared with other similar compounds, such as:

  • N-[2-(pyridin-2-yloxy)ethyl]acetamide
  • N-[2-(pyridin-4-yloxy)ethyl]acetamide
  • N-[2-(quinolin-3-yloxy)ethyl]acetamide

Uniqueness

The unique positioning of the oxygen atom in this compound allows for distinct electronic and steric properties compared to its analogs. This can result in different reactivity and interaction profiles, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(2-pyridin-3-yloxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-8(12)11-5-6-13-9-3-2-4-10-7-9/h2-4,7H,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVJUWQNQOARLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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